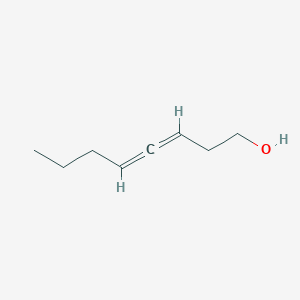![molecular formula C17H26OS B14627004 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 56819-78-4](/img/structure/B14627004.png)
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, a tert-butyl group, a phenylsulfanyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the cyclohexane ring.
Hydroxylation: The hydroxyl group can be introduced by oxidation of a precursor compound or by direct hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide can facilitate elimination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution of the phenylsulfanyl group can yield a variety of substituted cyclohexane derivatives.
科学的研究の応用
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenylsulfanyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the phenylsulfanyl group.
4-tert-Butylphenol: Contains a phenol group instead of a cyclohexanol ring.
Phenylcyclohexanol: Lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and phenylsulfanyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
56819-78-4 |
|---|---|
分子式 |
C17H26OS |
分子量 |
278.5 g/mol |
IUPAC名 |
4-tert-butyl-1-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
InChIキー |
LJECCWCLHGUJGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(CC1)(CSC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


stannane](/img/structure/B14626925.png)
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)

phosphaniumolate](/img/structure/B14626950.png)
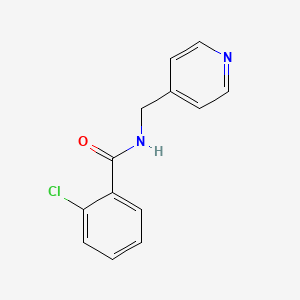
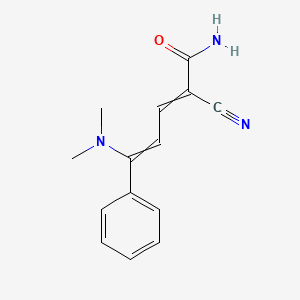
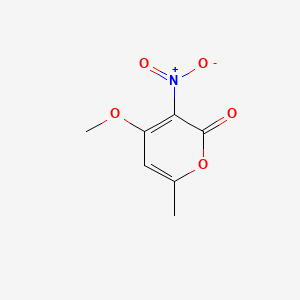
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

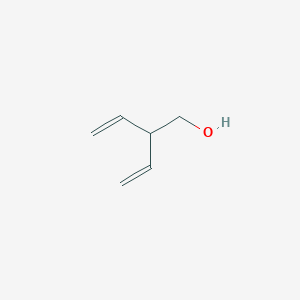
![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
